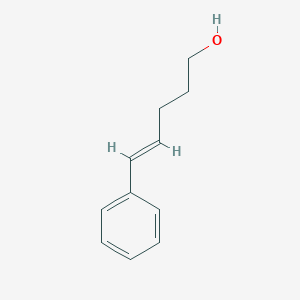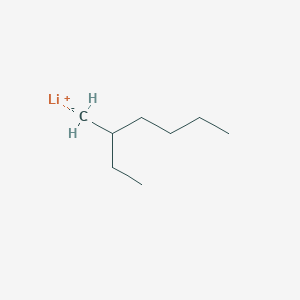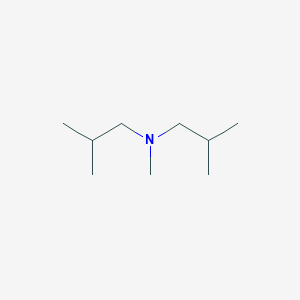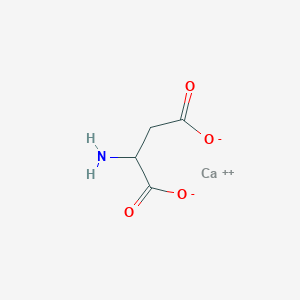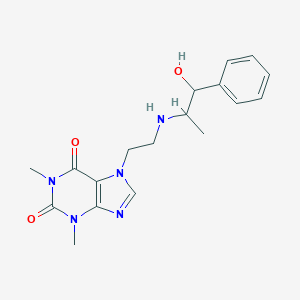
Cafedrine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cafedrine is a synthetic compound that is used as a research tool in the field of neuroscience. It is a derivative of caffeine and has been shown to have unique properties that make it a valuable tool for studying the nervous system. In
作用机制
Cafedrine works by blocking the adenosine receptor, which is a key regulator of neuronal activity. Adenosine is an endogenous neuromodulator that binds to the adenosine receptor and decreases neuronal activity. By blocking the adenosine receptor, Cafedrine increases neuronal activity and provides insights into the mechanisms underlying neurological disorders.
生化和生理效应
Cafedrine has been shown to have a number of biochemical and physiological effects. It has been shown to increase neuronal activity, which can lead to increased alertness and cognitive function. Additionally, Cafedrine has been shown to increase the release of dopamine, a neurotransmitter that plays a key role in reward and motivation.
实验室实验的优点和局限性
Cafedrine has a number of advantages as a research tool. It is a potent adenosine receptor antagonist and has been shown to have unique properties that make it a valuable tool for studying the nervous system. Additionally, Cafedrine is relatively easy to synthesize and is readily available for research purposes.
One of the limitations of Cafedrine is that it is not selective for the adenosine receptor. It has been shown to have some activity at other receptors, which can complicate data interpretation. Additionally, Cafedrine has not been extensively studied in vivo, which limits its potential applications.
未来方向
There are a number of future directions for research on Cafedrine. One area of interest is the development of more selective adenosine receptor antagonists. Additionally, there is interest in studying the effects of Cafedrine in vivo, which could provide insights into its potential therapeutic applications. Finally, there is interest in studying the effects of Cafedrine on other neurotransmitter systems, which could lead to the development of new treatments for neurological disorders.
Conclusion:
In conclusion, Cafedrine is a synthetic compound that is used as a research tool in the field of neuroscience. It is a potent adenosine receptor antagonist that has been shown to have unique properties that make it a valuable tool for studying the nervous system. While there are limitations to its use, Cafedrine has the potential to provide insights into the mechanisms underlying neurological disorders and could lead to the development of new treatments.
合成方法
Cafedrine is a synthetic compound that is typically synthesized from caffeine. The synthesis method involves the addition of a methyl group to the nitrogen atom of the caffeine molecule, resulting in the formation of Cafedrine. The reaction is typically carried out using a reagent such as iodomethane in the presence of a base such as sodium hydroxide.
科学研究应用
Cafedrine is primarily used as a research tool in the field of neuroscience. It has been shown to have unique properties that make it a valuable tool for studying the nervous system. Specifically, Cafedrine is used to study the effects of adenosine receptor antagonism on the nervous system. Adenosine is an endogenous neuromodulator that plays a role in regulating neuronal activity. By blocking the adenosine receptor, Cafedrine can increase neuronal activity and provide insights into the mechanisms underlying neurological disorders such as Parkinson's disease and epilepsy.
属性
IUPAC Name |
7-[2-[(1-hydroxy-1-phenylpropan-2-yl)amino]ethyl]-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O3/c1-12(15(24)13-7-5-4-6-8-13)19-9-10-23-11-20-16-14(23)17(25)22(3)18(26)21(16)2/h4-8,11-12,15,19,24H,9-10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJSKUDDDPKGBJY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)NCCN2C=NC3=C2C(=O)N(C(=O)N3C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50866678 |
Source


|
| Record name | Cafedrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50866678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cafedrine | |
CAS RN |
14535-83-2, 58166-83-9 |
Source


|
| Record name | Norephendrinetheophylline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014535832 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cafedrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50866678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-(3-Aminopropyl)-5,10-dihydro-11H-dibenzo[b,E][1,4]diazepin-11-one](/img/structure/B87473.png)

